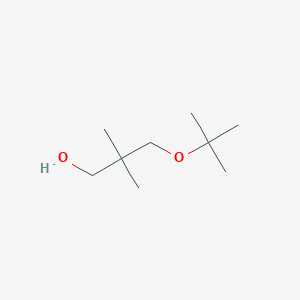
3-(Tert-butoxy)-2,2-dimethylpropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Tert-butoxy)-2,2-dimethylpropan-1-ol is an organic compound with the molecular formula C9H20O2. It is a tertiary alcohol with a tert-butoxy group attached to a dimethylpropanol backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butoxy)-2,2-dimethylpropan-1-ol typically involves the reaction of tert-butyl alcohol with a suitable precursor under controlled conditions. One common method is the reaction of tert-butyl alcohol with 2,2-dimethylpropanal in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which is then reduced to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and scalability. The use of flow microreactors allows for the direct introduction of the tert-butoxy group into various organic compounds, making the process more versatile and sustainable .
化学反应分析
Types of Reactions
3-(Tert-butoxy)-2,2-dimethylpropan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to yield simpler alcohols or hydrocarbons.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce simpler alcohols or hydrocarbons .
科学研究应用
3-(Tert-butoxy)-2,2-dimethylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various chemical reactions.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes
作用机制
The mechanism of action of 3-(tert-butoxy)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets and pathways. The tert-butoxy group can act as a steric hindrance, affecting the reactivity of the compound. In biochemical systems, it can interact with enzymes and other proteins, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
3-(Tert-butoxy)-2,2-dimethylpropan-1-ol can be compared with other similar compounds, such as:
Potassium tert-butoxide: A strong base used in organic synthesis.
tert-Butyl alcohol: A simpler alcohol with similar structural features.
tert-Butyl esters: Compounds with a tert-butoxy group attached to an ester functional group.
The uniqueness of this compound lies in its combination of a tert-butoxy group with a dimethylpropanol backbone, which imparts distinct reactivity and properties compared to other similar compounds .
属性
分子式 |
C9H20O2 |
|---|---|
分子量 |
160.25 g/mol |
IUPAC 名称 |
2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]propan-1-ol |
InChI |
InChI=1S/C9H20O2/c1-8(2,3)11-7-9(4,5)6-10/h10H,6-7H2,1-5H3 |
InChI 键 |
MCHWFMFPTINSFD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OCC(C)(C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


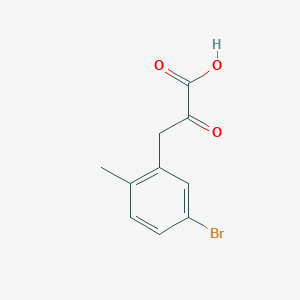

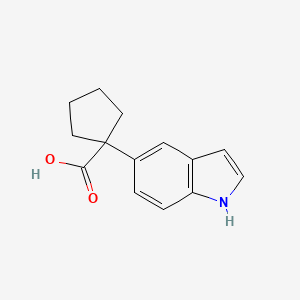

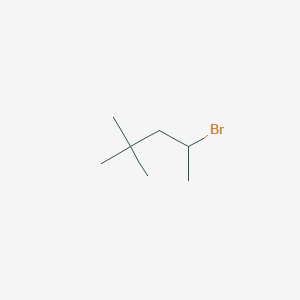
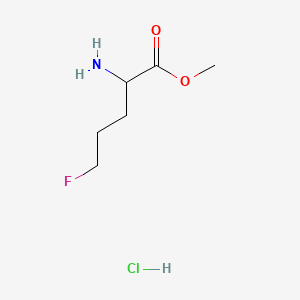
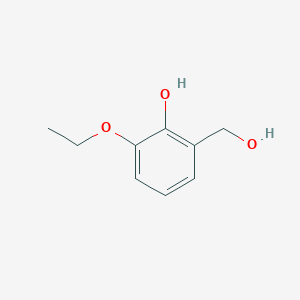
![3-Bromo-7-(trimethylsilyl)-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B15322179.png)
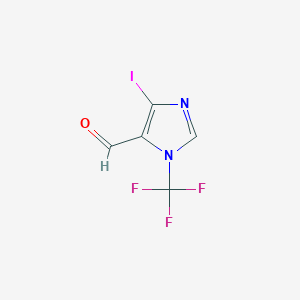
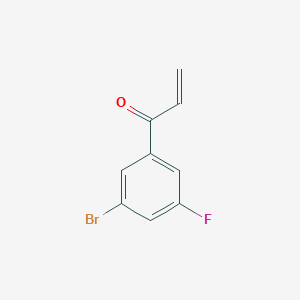

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)but-2-ynoicacid](/img/structure/B15322198.png)

![1-[2-(4-Bromophenyl)ethyl]cyclopropan-1-ol](/img/structure/B15322203.png)
